molecular formula C8H12O2 B088223 (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid CAS No. 10479-42-2

(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B088223
CAS No.: 10479-42-2
M. Wt: 140.18 g/mol
InChI Key: UTEIUSUWIZICDO-BQBZGAKWSA-N
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Description

(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclohexene ring substituted with a carboxylic acid group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective hydrogenation of 6-methylcyclohex-3-ene-1-carboxylic acid using a chiral catalyst. This method ensures the production of the desired enantiomer with high selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of chiral catalysts in these processes is crucial to achieve the desired enantiomeric purity. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine reagents for amidation are commonly employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces esters or amides.

Scientific Research Applications

(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid depends on its specific application. In medicinal chemistry, its activity is often related to its interaction with biological targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

    Cyclohex-3-ene-1-carboxylic acid: Lacks the methyl group, leading to different chemical properties and reactivity.

    6-methylcyclohex-3-ene-1-carboxylic acid: Without specific stereochemistry, it represents a racemic mixture of enantiomers.

Uniqueness

The uniqueness of (1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid lies in its chiral nature, which imparts specific interactions with biological molecules and catalysts. This makes it valuable in asymmetric synthesis and chiral drug development.

Biological Activity

(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological interactions, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves enantioselective hydrogenation processes utilizing chiral catalysts to ensure high selectivity for the desired enantiomer. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a range of derivatives that may exhibit different biological activities.

Reaction Type Products Common Reagents
OxidationKetones or aldehydesKMnO4, CrO3
ReductionAlcoholsLiAlH4, NaBH4
SubstitutionEsters or amidesSOCl2 (for esterification)

The biological activity of this compound is largely attributed to its chiral nature, which allows it to interact selectively with biological targets such as enzymes and receptors. These interactions can influence various biochemical pathways and may lead to therapeutic effects.

Enzyme Interactions

Studies have indicated that this compound can act as an inhibitor or modulator of specific enzymes. Its structural features enable it to fit into enzyme active sites effectively, potentially altering enzyme kinetics and substrate specificity.

Case Studies

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that certain modifications to the compound enhanced its efficacy against Gram-positive bacteria.
  • Anti-inflammatory Effects : In a study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of this compound. The results indicated that it inhibited the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
  • Chiral Drug Development : Due to its chiral nature, this compound has been investigated as a building block for synthesizing novel chiral drugs. Its ability to influence stereochemistry in drug design makes it a valuable compound in pharmaceutical research.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with its enantiomer (1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acid and other related compounds:

Compound Biological Activity
This compoundAntimicrobial, anti-inflammatory
(1R,6R)-6-methylcyclohex-3-ene-1-carboxylic acidPotentially different activity profiles
Cyclohex-3-ene-1-carboxylic acidLacks chiral specificity; broader reactivity

Properties

IUPAC Name

(1S,6S)-6-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEIUSUWIZICDO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC=CC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10479-42-2
Record name 3-Cyclohexene-1-carboxylic acid, 6-methyl-, (1R,6R)-rel-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-6-methylcyclohex-3-ene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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